2-[4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxy-substituted phenyl compounds, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds
Scientific Research Applications
2-[4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its interactions with biological molecules can be studied to identify therapeutic potentials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine shares structural similarities with other pyrazole and pyrimidine derivatives.
- Compounds such as this compound and its analogs can be compared based on their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the trifluoromethyl group, along with the pyrazole and pyrimidine cores, imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1006340-63-1 |
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Molecular Formula |
C28H24ClF3N6O4 |
Molecular Weight |
601.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H24ClF3N6O4/c1-37-14-17(13-33-37)18-12-23(28(30,31)32)35-27(34-18)38-26(16-7-9-20(40-3)22(11-16)42-5)24(29)25(36-38)15-6-8-19(39-2)21(10-15)41-4/h6-14H,1-5H3 |
InChI Key |
HFLXTPLGFRYOLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC(=C(C=C4)OC)OC)Cl)C5=CC(=C(C=C5)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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